molecular formula C18H18FN5OS B2805095 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 894058-37-8

2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No. B2805095
CAS RN: 894058-37-8
M. Wt: 371.43
InChI Key: UCCUALNXXDPDNF-UHFFFAOYSA-N
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Description

The compound “2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a fluorophenyl group, a triazolopyridazine ring, and a piperidinylethanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a fluorophenyl group, a triazolopyridazine ring, and a piperidinylethanone group contribute to its unique properties . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Antagonist Activity and Drug Synthesis

  • A study by Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a similar structure to the one . These derivatives showed potent 5-HT2 antagonist activity, indicating potential applications in neurological and psychiatric disorders treatment Watanabe et al., 1992.

P2X7 Antagonist for Mood Disorders

  • Research by Chrovian et al. (2018) on the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate demonstrates the potential of structurally related compounds in treating mood disorders. The study emphasizes the significance of dipolar cycloaddition reactions in accessing novel compounds for clinical evaluation Chrovian et al., 2018.

Androgen Receptor Downregulator for Prostate Cancer

  • Bradbury et al. (2013) reported the discovery of AZD3514, an androgen receptor downregulator for the treatment of advanced prostate cancer. This research illustrates the therapeutic applications of triazolopyridazine derivatives in oncology, particularly in hormone-driven cancers Bradbury et al., 2013.

Antidiabetic Drug Development

  • A study by Bindu et al. (2019) on the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. This research highlights the compound's potential as a novel class of anti-diabetic medications Bindu et al., 2019.

Antimicrobial and Antifungal Activities

  • The synthesis and antimicrobial activities of various 1,2,4-triazole derivatives were explored by Demirbaş et al. (2010), demonstrating the broad potential of triazolopyridazine derivatives in addressing bacterial and fungal infections Demirbaş et al., 2010.

PI3K Inhibitors for Cancer Treatment

  • Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea. This modification aimed at enhancing anticancer effects while reducing toxicity, showcasing the compound's relevance in cancer therapy Wang et al., 2015.

properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c19-14-6-4-13(5-7-14)15-8-9-16-20-21-18(24(16)22-15)26-12-17(25)23-10-2-1-3-11-23/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUALNXXDPDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone

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